molecular formula C23H18F2N2 B13708339 4-(Difluoromethyl)-1-trityl-1H-imidazole

4-(Difluoromethyl)-1-trityl-1H-imidazole

Cat. No.: B13708339
M. Wt: 360.4 g/mol
InChI Key: BWFNXNDRKVXUDG-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-trityl-1H-imidazole is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-trityl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield difluoromethyl imidazole oxides, while nucleophilic substitution can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

4-(Difluoromethyl)-1-trityl-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1-trityl-1H-imidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Difluoromethyl)-1-trityl-1H-imidazole include other fluorinated imidazoles and benzimidazoles, such as:

Uniqueness

This compound is unique due to the presence of both the difluoromethyl and trityl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the trityl group provides steric bulk, influencing the compound’s reactivity and binding interactions .

Properties

Molecular Formula

C23H18F2N2

Molecular Weight

360.4 g/mol

IUPAC Name

4-(difluoromethyl)-1-tritylimidazole

InChI

InChI=1S/C23H18F2N2/c24-22(25)21-16-27(17-26-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,22H

InChI Key

BWFNXNDRKVXUDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(F)F

Origin of Product

United States

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